Mal-PEG2-PFP

描述

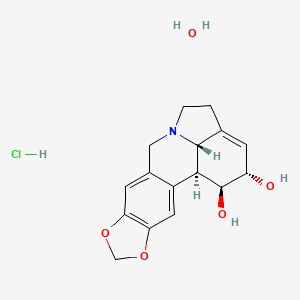

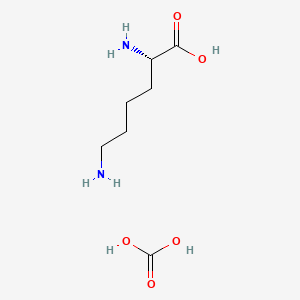

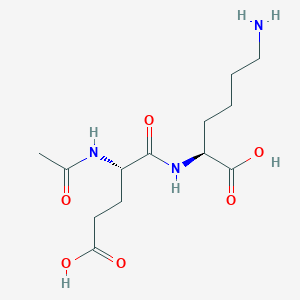

Mal-PEG2-PFP is a PEG linker containing maleimide and PFP moieties . Maleimide is thiol-reactive and reacts between pH 6.5 and 7.5 to form thiol ester bonds . PFP moiety is amine-reactive and is less susceptible to undergoing hydrolysis . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media .

Molecular Structure Analysis

The molecular formula of this compound is C17H14F5NO6 . Its InChI is InChI=1S/C17H14F5NO6/c18-12-13(19)15(21)17(16(22)14(12)20)29-11(26)3-5-27-7-8-28-6-4-23-9(24)1-2-10(23)25/h1-2H,3-8H2 . The canonical SMILES is C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that the maleimide group in the molecule reacts with thiols to form thiolester bonds . The PFP moiety is amine-reactive .Physical And Chemical Properties Analysis

The molecular weight of this compound is 423.29 g/mol . It has a topological polar surface area of 82.1 Ų . The compound has 11 rotatable bonds .科学研究应用

癌症靶向药物递送

- 结合 Mal-PEG2-PFP 的多功能聚合物胶束在选择性消除癌细胞方面显示出前景。这些胶束增强了癌细胞的摄取,并且可以响应癌细胞特异性刺激(例如蛋白酶 MMP-2)以靶向方式释放抗癌药物,从而诱导癌细胞凋亡 (Wei-Hai Chen et al., 2015).

靶向超声触发基因治疗

- This compound 用于开发靶向肿瘤的超声触发相变纳米液滴。这些纳米液滴已显示出增强肿瘤组织中基因转染效率和超声对比效果的潜力,因此可用作超声诊断和基因治疗的潜在治疗诊断载体,特别是在 Her2 过表达的乳腺癌中 (Di Gao et al., 2017).

化学递质的荧光比率测定

- 已合成了一种用 this compound 修饰的共轭聚合物衍生物,用于比率测定活细胞中的化学递质。这种方法已用于动态监测癌细胞中胆碱的消耗,展示了开发酶促生物传感器和检测化学递质的潜力 (Yunxia Wang et al., 2015).

肿瘤治疗的靶向转染

- This compound 已用于构建用于基因递送的地塞米松偶联阳离子脂质载体。这些载体经过转铁蛋白-PEG-PE 修饰,在肿瘤治疗中显示出增强的转染效率和主动靶向能力,表明它们有望成为药物/基因递送系统 (Wei Wang et al., 2012).

延长生物制药的循环半衰期

- 已经探索了使用 this compound 的位点特异性 PEG 化来延长治疗剂的循环半衰期。例如,N 末端修饰的胸腺肽 α1 与 this compound 偶联,在生物系统中显示出增加的免疫活性和更长的半衰期 (G. Peng et al., 2019).

药物和基因递送的 pH 敏感屏蔽

- This compound 已被用于创建 pH 敏感的 PEG 化试剂,用于在药物和基因递送中可逆屏蔽多聚复合物。这种方法允许根据靶环境中的 pH 变化控制治疗剂的释放 (V. Knorr et al., 2007).

作用机制

Target of Action

Mal-PEG2-PFP is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOR/Ester group linked through a linear PEG chain . The primary targets of this compound are proteins with thiol groups and amine groups .

Mode of Action

The Maleimide group in this compound is thiol-reactive and reacts between pH 6.5 and 7.5 to form thiol ester bonds . The PFP moiety is amine-reactive and is less susceptible to undergoing hydrolysis . This allows the compound to bind to its targets and modify them.

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG linker in this compound increases the water solubility of a compound in aqueous media . This can potentially enhance the bioavailability of the compound.

Result of Action

The result of this compound’s action is the formation of a covalent bond with its target proteins, leading to their modification . In the context of PROTACs, this can lead to the degradation of the target proteins .

Action Environment

The action of this compound is influenced by the pH of the environment. The Maleimide group reacts specifically with thiol groups at a pH between 6.5 and 7.5 . Additionally, the stability and efficacy of this compound may be affected by other environmental factors such as temperature and the presence of other reactive groups.

安全和危害

未来方向

生化分析

Biochemical Properties

Mal-PEG2-PFP plays a crucial role in biochemical reactions by enabling the conjugation of biomolecules. The maleimide group reacts specifically with thiol groups on proteins, peptides, or other molecules to form stable thioether bonds . The PFP ester group can react with primary amines on proteins, oligonucleotides, or other biomolecules, forming stable amide bonds . This dual reactivity allows this compound to serve as a versatile linker in various biochemical applications.

Cellular Effects

This compound influences cellular processes by facilitating the delivery of therapeutic agents to specific cell types. When used in ADCs, this compound enables the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy . This targeted approach can affect cell signaling pathways, gene expression, and cellular metabolism, leading to the selective killing of cancer cells while sparing healthy cells.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The maleimide group of this compound reacts with thiol groups on cysteine residues of proteins, forming a stable thioether bond . The PFP ester group reacts with primary amines on lysine residues or the N-terminus of proteins, forming stable amide bonds . These covalent interactions enable the stable attachment of therapeutic agents to targeting molecules, facilitating their delivery to specific cells or tissues.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under recommended storage conditions, but its reactivity may decrease over time if not stored properly . Long-term studies in in vitro and in vivo settings have shown that this compound maintains its efficacy in delivering therapeutic agents, although the stability of the conjugates may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound effectively delivers therapeutic agents to target cells, resulting in significant therapeutic benefits . At high doses, this compound may exhibit toxic or adverse effects, including off-target toxicity and immune responses. It is crucial to determine the appropriate dosage to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that facilitate its conjugation with biomolecules. The maleimide group reacts with thiol groups, while the PFP ester group reacts with primary amines, enabling the formation of stable conjugates . These reactions are catalyzed by enzymes such as transferases and ligases, which facilitate the covalent attachment of this compound to target molecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG chain in this compound enhances its solubility and stability, allowing it to be efficiently transported to target cells . Once inside the cells, this compound can localize to specific compartments or organelles, depending on the targeting signals or post-translational modifications present on the conjugated biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or lysosomes, depending on the nature of the conjugated biomolecule . This targeted localization enhances the efficacy of the therapeutic agents delivered by this compound, ensuring that they reach their intended sites of action within the cells.

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F5NO6/c18-12-13(19)15(21)17(16(22)14(12)20)29-11(26)3-5-27-7-8-28-6-4-23-9(24)1-2-10(23)25/h1-2H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKYKJKJMZSGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。